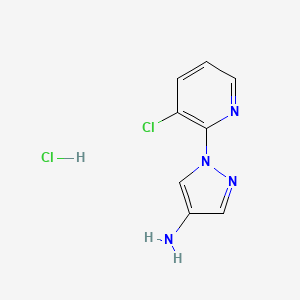

1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine hydrochloride

Description

Properties

IUPAC Name |

1-(3-chloropyridin-2-yl)pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4.ClH/c9-7-2-1-3-11-8(7)13-5-6(10)4-12-13;/h1-5H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSJMTKPLKVCNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=C(C=N2)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305253-01-2 | |

| Record name | 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 3-chloro-2-hydrazinopyridine with suitable reagents. One common method includes the use of tert-butanol and sodium tert-butoxide as solvents and bases, respectively. The reaction is carried out under reflux conditions, followed by the addition of glacial acetic acid to adjust the pH and isolate the product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors, leading to its observed biological effects. For example, its insecticidal activity is attributed to its ability to disrupt the normal functioning of the nervous system in pests .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the pyrazole ring, aromatic systems (pyridine vs. benzene), and additional functional groups. Below is a detailed comparison:

Structural and Molecular Comparisons

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., this compound) exhibit higher aqueous solubility compared to free bases (e.g., 3-(4-chlorophenyl)-1H-pyrazol-4-amine) .

- Lipophilicity : Compounds with trifluoromethyl (e.g., 4-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine) or difluoromethyl groups show increased logP values, enhancing membrane permeability .

Key Research Findings

- Electronic Effects : Pyridine-containing derivatives (e.g., this compound) exhibit stronger electron-withdrawing effects than phenyl analogs, influencing reaction rates in nucleophilic substitutions .

- Steric Considerations : Bulky substituents (e.g., ethyl in 1-(3-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride) reduce enzymatic binding affinity but improve metabolic stability .

- Biological Activity: Pyrazole-amines with heteroaromatic substituents (e.g., pyridine, thienopyrimidine) show superior activity in kinase assays compared to purely aromatic derivatives .

Biological Activity

1-(3-Chloropyridin-2-yl)-1H-pyrazol-4-amine hydrochloride (CAS: 2305253-01-2) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a chloropyridine moiety, which influences its biological activity. The presence of nitrogen atoms in the pyrazole ring contributes to its interaction with various biological targets.

Antiparasitic Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antiparasitic properties. For instance, modifications in the pyrazole structure can enhance efficacy against malaria parasites. In particular, compounds similar to this compound have shown promising results in inhibiting PfATP4-associated Na-ATPase activity, which is crucial for parasite survival .

Table 1: Antiparasitic Activity Comparison

| Compound | EC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of PfATP4 |

| S-WJM992 | 0.064 | PfATP4 inhibition |

| Other Pyrazole Derivatives | Varies | Various mechanisms (lipophilicity balance) |

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. Compounds like celecoxib, which share structural similarities with this compound, have been utilized as COX inhibitors to manage inflammation and pain . The anti-inflammatory activity is often linked to their ability to modulate cyclooxygenase enzymes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could interact with various receptors, influencing signaling pathways related to inflammation and parasitic infections.

- Metabolic Stability : Structural modifications can enhance metabolic stability, impacting the pharmacokinetic profile and overall efficacy against target organisms .

Study on Antimalarial Efficacy

In a recent study focusing on the optimization of pyrazole derivatives for antimalarial activity, compounds structurally related to this compound were evaluated for their efficacy against Plasmodium falciparum. The results demonstrated that certain modifications led to improved potency and reduced toxicity .

Clinical Relevance

The relevance of pyrazole derivatives extends beyond laboratory findings. Several approved drugs containing pyrazole structures have established clinical significance, emphasizing the potential therapeutic applications of compounds like this compound in treating infectious diseases and inflammatory conditions .

Q & A

Q. What are the key steps and optimal conditions for synthesizing 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine hydrochloride?

The synthesis typically involves coupling a chloropyridine derivative with a pyrazole precursor under nucleophilic substitution conditions. Key steps include:

- Reagent selection : Use of cesium carbonate as a base and copper(I) bromide as a catalyst to facilitate cross-coupling reactions .

- Temperature control : Reactions are conducted at 35–50°C to balance reaction rate and side-product formation .

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity, with yields optimized to ~17–20% .

Analytical validation : Confirm structure via H NMR (e.g., δ 8.65–9.22 ppm for pyridine protons) and HRMS (e.g., m/z 253 [M+H]) .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and confirm aromatic proton environments (e.g., pyridine vs. pyrazole protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., m/z 215–253 [M+H]) .

- X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions .

Q. How can solubility and stability be enhanced for biological assays?

- Salt formation : Hydrochloride salts improve aqueous solubility and stability in physiological buffers .

- Solvent selection : Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in PBS for assays .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and minimize impurities?

- Variable screening : Use fractional factorial designs to test factors like temperature, catalyst loading, and solvent ratios .

- Response surface methodology (RSM) : Models interactions between variables (e.g., cesium carbonate concentration vs. reaction time) to predict optimal conditions .

- Validation : Confirm predictions with triplicate runs and statistical analysis (e.g., ANOVA) .

Q. How can computational methods predict the compound’s binding affinity to biological targets?

- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases), focusing on hydrogen bonding with the pyridine nitrogen and hydrophobic contacts with the chloropyridinyl group .

- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) of the ligand-protein complex .

Q. How to resolve contradictions in reported biological activities of pyrazole derivatives?

- Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC values in kinase inhibition) to identify outliers .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing 3-chloropyridinyl with 4-fluorophenyl) to isolate contributing factors .

- Statistical modeling : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. What strategies mitigate batch-to-batch variability in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.